5',6'-Dihydrospiro(adamantane-2,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one
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Overview
Description
5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are well-known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties. The unique structure of this compound, which includes an adamantane moiety and a tetraazolo ring, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of o-phenylenediamine with adamantane derivatives under specific conditions to form the benzodiazepine core . The reaction conditions often include the use of solvents like dichloromethane (DCM) and catalysts such as sulfur-doped graphene . The reaction is usually carried out at reflux temperature for several hours to achieve high yields.
Industrial Production Methods
In an industrial setting, the continuous flow synthesis method is often employed for the production of benzodiazepines . This method allows for the efficient and scalable production of the compound by using a flow platform that combines various reaction steps into a continuous process. This approach not only improves the yield but also reduces the reaction time and the amount of waste generated.
Chemical Reactions Analysis
Types of Reactions
5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens (Cl₂, Br₂) and alkyl halides (R-X) in the presence of catalysts.
Major Products
The major products formed from these reactions include various substituted benzodiazepines and adamantane derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets in the central nervous system . The compound binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant effects. The adamantane moiety contributes to the compound’s stability and bioavailability, making it a potent therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant effects.
Nitrazepam: Known for its hypnotic and sedative properties.
Uniqueness
5’,6’-Dihydrospiro(adamantane-2,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one stands out due to its unique spiro structure, which enhances its stability and bioavailability compared to other benzodiazepines. The presence of the adamantane moiety also contributes to its distinct pharmacological profile, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H19N5O |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,2'-adamantane]-6-one |
InChI |
InChI=1S/C18H19N5O/c24-16-14-3-1-2-4-15(14)23-17(20-21-22-23)18(19-16)12-6-10-5-11(8-12)9-13(18)7-10/h1-4,10-13H,5-9H2,(H,19,24) |
InChI Key |
JMQXXHNDLNFVTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=NN=NN5C6=CC=CC=C6C(=O)N4 |
Origin of Product |
United States |
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